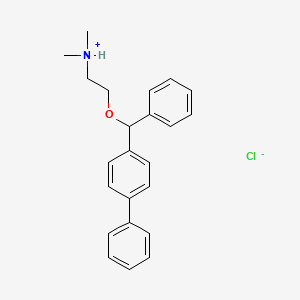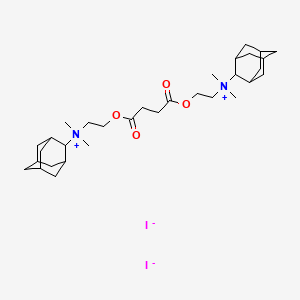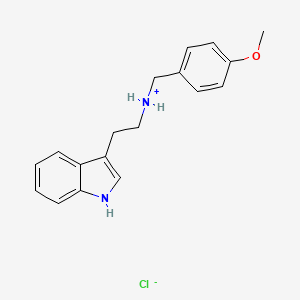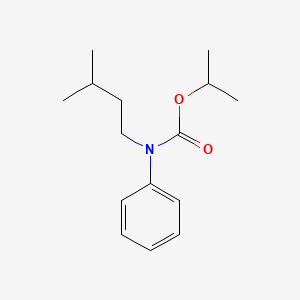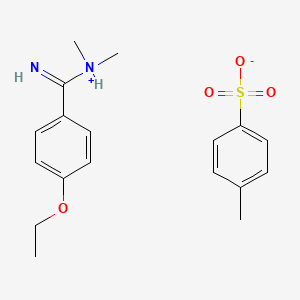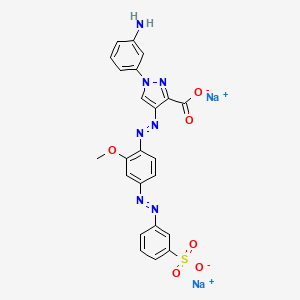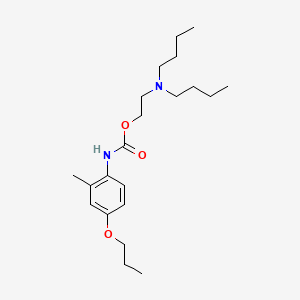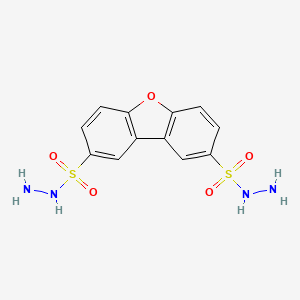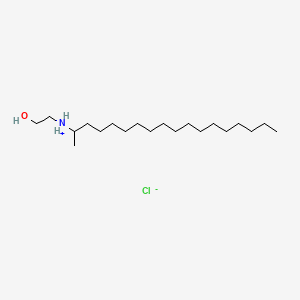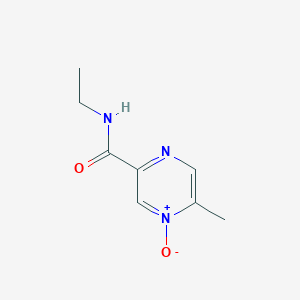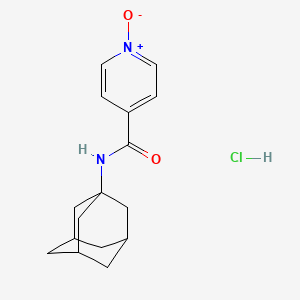
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride is a chemical compound with the molecular formula C16-H20-N2-O2.Cl-H and a molecular weight of 308.84 . This compound is known for its unique structure, which includes an adamantyl group, a derivative of adamantane, and an isonicotinamide moiety. The presence of the adamantyl group imparts significant stability and lipophilicity to the compound, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride typically involves the reaction of isonicotinamide with 1-adamantylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the 1-oxide functionality. The hydrochloride salt is then formed by treating the product with hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent amine.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: Utilized in the development of new materials with enhanced stability and performance
Mecanismo De Acción
The mechanism of action of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The 1-oxide functionality can participate in redox reactions, potentially modulating oxidative stress pathways. These interactions can lead to various biological effects, depending on the specific context and target .
Comparación Con Compuestos Similares
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride can be compared with other similar compounds, such as:
Isonicotinamide, N-(1-adamantyl)-: Lacks the 1-oxide functionality, resulting in different chemical and biological properties.
N-(1-adamantyl)isonicotinamide: Similar structure but without the 1-oxide group, affecting its reactivity and applications.
N-(2-(1-adamantyl)ethyl)isonicotinamide:
Propiedades
Número CAS |
61876-35-5 |
|---|---|
Fórmula molecular |
C16H21ClN2O2 |
Peso molecular |
308.80 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-15(14-1-3-18(20)4-2-14)17-16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10H2,(H,17,19);1H |
Clave InChI |
FMTARHPSVMMXJE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=[N+](C=C4)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


